molecular formula C18H24Cl2N2 B2689669 1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride CAS No. 2176-71-8

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride

Cat. No.: B2689669
CAS No.: 2176-71-8
M. Wt: 339.3
InChI Key: FVTMVVXEKORDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride is a chemical compound supplied for research and experimental purposes. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. The compound features a piperidine ring, a privileged scaffold in modern medicinal chemistry that forms the structural basis for a multitude of bioactive molecules and FDA-approved drugs . This core structure is substituted at three key positions: a benzyl group on the nitrogen atom, a phenyl group at the 3-position, and an amine group at the 4-position . This specific arrangement confers a distinct three-dimensional conformation that is of significant interest for exploring structure-activity relationships in chemical synthesis and pharmacology . Piperidine derivatives are extensively investigated for their interactions with the central nervous system. Research into related structures has shown their relevance as scaffolds for developing ligands targeting various neurological receptors . The structural motifs present in this compound, particularly the N-benzylpiperidine and phenylpiperidine units, are common pharmacophores found in compounds studied for their potential effects on neuropeptide and opioid receptor systems . The amine group at the 4-position serves as a versatile handle for further chemical derivatization, allowing researchers to synthesize a diverse library of analogues for pharmacological investigation .

Properties

IUPAC Name

1-benzyl-3-phenylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16;;/h1-10,17-18H,11-14,19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTMVVXEKORDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloride with phenylpiperidine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up to produce larger quantities of the compound efficiently .

Chemical Reactions Analysis

Coupling Reactions with Carboxylic Acid Derivatives

1-Benzyl-3-phenylpiperidin-4-amine participates in peptide coupling reactions to form amide derivatives. Key reagents include EDCI/HOBt for activating carboxyl groups:

  • Example : Coupling with Boc-protected glycine (Boc-Gly-OH) yields intermediates like 16b (65% yield), followed by TFA deprotection to generate amine 17b (92% yield) .

  • Guanidation : Reaction with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea produces Boc-protected guanidines (84% yield), which are deprotected to final guanidine derivatives .

SubstrateReagents/ConditionsProductYieldSource
Boc-Gly-OHEDCI/HOBt, DMFIntermediate 16b 65%
Amine 17b Boc-guanylation agent, TFAGuanidine derivative84%

Reductive Amination and Catalytic Hydrogenation

The piperidine core undergoes reductive transformations:

  • Schiff Base Reduction : Condensation with aldehydes (e.g., aniline derivatives) forms imines, which are reduced using LiAlH₄ or NaBH₄ to secondary amines .

  • Catalytic Hydrogenation : Nitriles (e.g., 27a–d ) are reduced to primary amines (28a–d ) using H₂/Pd-C (89–95% yield) .

Deprotection and Functional Group Interconversion

  • Boc Removal : TFA or HCl/dioxane cleaves Boc groups efficiently (95–99% yield) .

  • N-Benzyl Debenzylation : Pd/C with ammonium formate or H₂ removes benzyl groups under mild conditions .

Alkylation and Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., phenethyl chloride) in basic conditions to form tertiary amines, as seen in fentanyl synthesis .

  • Acylation : Propionic anhydride acylates the anilino group, forming propionamide derivatives .

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationPhenethyl chloride, K₂CO₃1-Phenethyl-4-anilinopiperidine75%
AcylationPropionic anhydride, DMAP4-Propanoylanilinopiperidine82%

Ring Expansion and Heterocyclic Modifications

  • Ring Homologation : Reaction with ethyl diazoacetate expands piperidinones to perhydroazepines (β-keto ester intermediates, 68% yield) .

  • Wittig Reactions : Methoxymethylene deri

Scientific Research Applications

Therapeutic Applications

The compound is recognized for its diverse therapeutic applications, particularly in the development of drugs targeting various diseases. Key areas of application include:

  • Analgesics : The compound has been explored for its potential analgesic properties, functioning similarly to traditional opioid analgesics but with different mechanisms of action. Studies indicate that structural modifications can enhance its efficacy as an analgesic agent .
  • Anticancer Agents : Research has highlighted the benzoylpiperidine fragment's role in anticancer drug development. Compounds containing this structure exhibit antiproliferative activity against various cancer cell lines, including breast and ovarian cancers . For instance, derivatives of 1-benzyl-3-phenylpiperidin-4-amine have shown IC50 values ranging from 19.9 to 75.3 µM against cancer cells, indicating their potential as lead compounds for further development .
  • Neuroprotective Agents : The compound has been investigated for neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in this area .

Synthetic Routes

The synthesis of 1-benzyl-3-phenylpiperidin-4-amine dihydrochloride involves several chemical reactions that can be optimized for yield and purity. Common synthetic strategies include:

Method Description Yield (%)
Reductive AminationInvolves the reaction of benzyl piperidinone with phenyl amines under reducing conditions.70–95
Coupling ReactionsUtilizes EDCI/HOBt coupling techniques to form guanidated derivatives from amines.65–84
Deprotection StrategiesEmploys TFA or HCl/dioxane for deprotecting Boc-protected intermediates.92–99

These methods emphasize the versatility of chemical transformations available for synthesizing this compound and its derivatives.

Numerous studies have documented the biological activity of this compound and its analogs:

Case Study 1: Anticancer Activity

A study reported that derivatives of the compound exhibited significant antiproliferative effects on MDA-MB-231 and MCF-7 breast cancer cell lines, demonstrating a clear structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective properties of similar piperidine derivatives indicated potential benefits in mitigating neuronal damage in models of neurodegeneration. The mechanism appears to involve modulation of neurotransmitter systems, warranting further investigation into their therapeutic utility .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride and related piperidin-4-amine derivatives.

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications CAS Number References
This compound C₁₈H₂₂N₂·2HCl Benzyl (1), Phenyl (3) Limited toxicity data; potential CNS applications (structural analogy) 802826-21-7
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride C₁₄H₂₂N₂·2HCl Benzyl (1), N-Methyl (3), 4-Methyl Higher steric hindrance; used in chiral synthesis (e.g., asymmetric catalysis) 477600-68-3
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride C₁₂H₁₆N₃O₂·2HCl 3-Nitrobenzyl (1) Nitro group enhances electrophilicity; used in nitration reaction studies PK00255E-2
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride C₁₄H₁₈F₃N₂·HCl 4-Trifluoromethylbenzyl (3), Methyl (1) Fluorine substituents improve metabolic stability; candidate for PET imaging probes 1956325-27-1
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride C₁₃H₁₉F₃N₂·2HCl 3-Trifluoromethylbenzyl (1) High lipophilicity; explored in antidepressant drug development 1211512-12-7
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride C₁₄H₂₄Cl₂N₂ Benzyl (1), N-Methyl (3), 4-Methyl Melting point: 249–251°C; stereospecific binding to opioid receptors 1062580-52-2
1-Benzylpiperidin-3-amine hydrochloride C₁₂H₁₈N₂·HCl Benzyl (1) Limited safety data; intermediate in antipsychotic drug synthesis 368429-78-1

Structural Modifications and Pharmacological Implications

  • Substituent Effects: The benzyl group at position 1 is common across many analogs (e.g., ), but its substitution with electron-withdrawing groups (e.g., -NO₂ in ) or fluorine-containing groups (e.g., -CF₃ in ) alters electronic density and bioavailability. The phenyl group at position 3 in this compound may enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Biological Activity

1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a benzyl group and a phenyl group. Its chemical formula is C17_{17}H22_{22}N2_2·2HCl, with a molecular weight of approximately 314.29 g/mol. The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.

Anticancer Properties

Research has demonstrated that piperidine derivatives, including this compound, exhibit notable anticancer activity. A study highlighted the compound's ability to inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, with IC50_{50} values ranging from 19.9 to 75.3 µM in different cancer models .

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-23119.9Apoptosis induction
MCF-775.3Cell cycle arrest
COV31845.0Apoptosis induction
OVCAR-332.5Cell cycle arrest

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies indicated moderate protection against various viruses, including CVB-2 and HSV-1, suggesting potential applications in antiviral therapy . The structure-function relationship studies revealed that modifications to the piperidine ring could enhance antiviral efficacy.

Table 2: Antiviral Activity of Piperidine Derivatives

CompoundVirus TestedIC50_{50} (µM)Activity Level
1-Benzyl DerivativeCVB-250Moderate
Fluorophenyl DerivativeHSV-140Moderate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : It modulates neurotransmitter receptors, which may contribute to its effects on cell signaling pathways related to growth and survival.
  • Apoptotic Pathways : Induction of apoptotic pathways through caspase activation has been observed, leading to programmed cell death in malignant cells .

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

  • Breast Cancer Study : In a controlled study involving MDA-MB-231 cells, treatment with the compound resulted in significant tumor regression in xenograft models, indicating its potential as an anticancer agent.
  • Antiviral Efficacy : A study assessing the antiviral activity against HSV-1 demonstrated that the compound reduced viral load significantly when administered in pre-infection scenarios.

Q & A

Q. What are the recommended safety protocols for handling 1-Benzyl-3-phenylpiperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

  • Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap/water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
  • Ingestion : Rinse mouth with water (if conscious) and consult a physician.
  • General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Toxicity data are limited, so assume acute hazards and minimize aerosol generation .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

  • HPLC Analysis : Use ≥98% purity thresholds with UV detection (e.g., 254 nm) and reverse-phase C18 columns. Compare retention times to standards .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 308.20 g/mol for the dihydrochloride form) via ESI-MS or MALDI-TOF .
  • NMR Spectroscopy : Analyze proton/carbon shifts to confirm benzyl and piperidine moieties (e.g., aromatic protons at δ 7.2–7.5 ppm) .

Q. What solvent systems are optimal for dissolving this compound in pharmacological assays?

Methodological Answer:

  • Aqueous Buffers : Use PBS (pH 7.4) or saline for in vitro studies. Pre-solubilize in DMSO (≤1% v/v) if needed, ensuring compatibility with biological systems .
  • Organic Solvents : Methanol or acetonitrile for HPLC analysis. Avoid chloroform due to potential salt precipitation .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s stability and bioavailability compared to its free base or hydrochloride counterpart?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Dihydrochloride salts often exhibit enhanced hygroscopicity but improved thermal stability vs. free bases .
  • Bioavailability : Compare pharmacokinetic profiles in rodent models. Dihydrochloride salts may show higher aqueous solubility, improving absorption rates .

Q. What strategies can resolve discrepancies in reported pharmacological activity across studies (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer:

  • Assay Optimization : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations. For cellular assays, validate membrane permeability via LC-MS intracellular concentration measurements .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines to isolate target pathways .

Q. How can researchers design a scalable synthetic route for this compound with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Employ chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) post-synthesis .
  • Asymmetric Catalysis : Use palladium-catalyzed Buchwald-Hartwig amination with chiral ligands (e.g., BINAP) to control stereochemistry during piperidine ring formation .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure dihydrochloride crystals via differential solubility .

Q. What analytical methods are critical for detecting decomposition products during long-term storage?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (80°C), light (UV, 254 nm), and acidic/alkaline conditions. Monitor via UPLC-MS for degradants like benzyl chloride or piperidine derivatives .
  • Stability-Indicating Assays : Validate HPLC methods with spiked degradation samples to ensure baseline separation of peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.